N-(4-chlorobenzoyl)piperidine-1-carboxamide
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Overview
Description
N-(4-chlorobenzoyl)piperidine-1-carboxamide: is a chemical compound with the molecular formula C13H15ClN2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzoyl)piperidine-1-carboxamide typically involves the reaction of piperidine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorobenzoyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorobenzoyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzoyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 1-(4-Chlorobenzoyl)piperidine-4-carboxamide
- N-(4-chloro-3-nitrobenzoyl)piperidine-1-carboxamide
- N-(4-chlorobenzoyl)piperidine-1-carboxamide
Comparison: this compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
N-(4-chlorobenzoyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anti-cancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, primarily involving the reaction of piperidine derivatives with 4-chlorobenzoyl chloride. The presence of the chlorobenzoyl group is critical for enhancing the compound's biological activity.
Anti-Cancer Properties
Numerous studies have reported the anti-cancer effects of piperidine derivatives, including this compound. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The compounds showed a dose-dependent inhibition of cell growth, indicating their potential as anti-cancer agents .
Table 1: Cytotoxicity of Piperidine Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HUH7 | 15 |
MCF7 | 20 | |
HCT-116 | 25 |
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on various enzymes. For example, it has shown reversible inhibition of monoacylglycerol lipase (MAGL), with an IC50 value reported at 11.7 µM. This inhibition is significant as it can affect endocannabinoid signaling pathways, making it a candidate for therapeutic applications in pain management and neuroprotection .
Table 2: Enzyme Inhibition Data
Enzyme | Compound | IC50 (µM) |
---|---|---|
Monoacylglycerol Lipase (MAGL) | This compound | 11.7 |
Other Pharmacological Effects
In addition to anti-cancer and enzyme inhibition activities, piperidine derivatives have been shown to possess a broad spectrum of pharmacological activities, including anti-inflammatory and neuroprotective effects. The structural modifications in these compounds can lead to varied biological profiles, which are essential for developing multi-targeted therapies.
Case Studies
- Study on Anti-Angiogenic Activity : A study evaluated the anti-angiogenic potential of piperidine derivatives using the chick chorioallantoic membrane (CAM) model. Compounds structurally similar to this compound demonstrated significant inhibition of blood vessel formation, suggesting their utility in cancer therapy by starving tumors of necessary nutrients .
- Cytotoxicity Analysis : In another case study, a series of piperidine derivatives were tested against multiple cancer cell lines. The results indicated that structural variations significantly influenced their cytotoxic potency, with some derivatives showing promising results that warrant further investigation into their mechanisms of action .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its chemical structure. The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and interaction with biological targets. Research indicates that modifications at various positions on the piperidine ring can lead to improved potency and selectivity against specific cancer types or enzyme targets .
Properties
IUPAC Name |
N-(4-chlorobenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-11-6-4-10(5-7-11)12(17)15-13(18)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOSBIUBELTYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49717299 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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